N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
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Overview
Description
This compound is a complex organic molecule, likely belonging to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids.
Synthesis Analysis
The synthesis of similar compounds often involves strategies such as Knoevenagel condensation and Michael addition . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve processes like Knoevenagel condensation and Michael addition .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various spectroscopic techniques .Scientific Research Applications
Computational and Pharmacological Potential
This compound, along with its derivatives, has been evaluated for computational and pharmacological potential in various studies. For instance, a research focusing on computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including related compounds, investigated their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Anticancer and Antiviral Properties
Another study highlighted the synthesis and pharmacological evaluation of new series of pyrazolines based thiazolidin-4-one derivatives, which included similar compounds. These showed promising properties as anticancer and HIV inhibitors (Patel et al., 2013).
Selective Inhibition of 5-Lipoxygenase
The research into methoxytetrahydropyrans, a series of 5-lipoxygenase (5-LPO) inhibitors, is particularly relevant. This series includes compounds structurally related to the given compound, demonstrating efficacy in leukotriene synthesis inhibition (Crawley et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-29-18-12-10-17(11-13-18)25-22(19-14-30(27,28)15-20(19)24-25)23-21(26)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOFJYWVMNTUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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